Cas no 1806836-22-5 (2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride)

2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride
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- インチ: 1S/C10H5ClF6O/c1-4-2-3-5(9(12,13)14)7(10(15,16)17)6(4)8(11)18/h2-3H,1H3
- InChIKey: NNVGSJFJLXZTAK-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C)C=CC(C(F)(F)F)=C1C(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 17.1
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010012396-1g |
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride |
1806836-22-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chlorideに関する追加情報
Comprehensive Overview of 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride (CAS No. 1806836-22-5)
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride (CAS No. 1806836-22-5) is a highly specialized fluorinated aromatic compound that has garnered significant attention in advanced chemical synthesis and material science. This compound, characterized by its unique trifluoromethyl groups and acyl chloride functionality, serves as a critical intermediate in the production of high-performance polymers, agrochemicals, and pharmaceuticals. Its molecular structure, featuring electron-withdrawing substituents, makes it particularly valuable for applications requiring enhanced stability and reactivity under demanding conditions.
The growing demand for fluorinated building blocks in modern chemistry has positioned 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride as a sought-after reagent. Researchers and manufacturers are increasingly exploring its potential in catalysis, organic electronics, and specialty coatings. A key advantage of this compound lies in its ability to introduce perfluoroalkyl groups into target molecules, a feature highly prized in the development of water-repellent materials and low-surface-energy coatings. These properties align with current industry trends toward sustainable and high-performance materials.
In the pharmaceutical sector, 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride (CAS No. 1806836-22-5) has shown promise as a precursor for bioactive molecules. The trifluoromethyl groups in its structure are known to improve metabolic stability and membrane permeability, making it a valuable tool in drug discovery. Recent studies highlight its utility in synthesizing protease inhibitors and kinase modulators, addressing pressing needs in oncology and antiviral research. This aligns with the increasing focus on targeted therapies and precision medicine in the healthcare industry.
From a synthetic chemistry perspective, the compound's acyl chloride moiety offers versatile reactivity, enabling efficient amide bond formation and esterification reactions. This has led to its adoption in peptide synthesis and polymer modification. The presence of multiple fluorinated groups also contributes to enhanced thermal and chemical stability, a property increasingly important in high-temperature applications and extreme environment materials. These characteristics make it particularly relevant to industries developing aerospace components and energy storage systems.
Environmental considerations surrounding fluorinated compounds have prompted extensive research into the ecological profile of 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride. While fluorinated substances have faced scrutiny regarding persistence, advances in green chemistry have led to improved synthetic routes that minimize waste and energy consumption. The compound's efficiency as a high-yield intermediate contributes to more sustainable production processes, addressing growing concerns about chemical manufacturing footprints.
The analytical characterization of 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control, which is crucial for applications in electronics-grade materials and pharmaceutical intermediates. The compound's distinctive 19F NMR signature provides researchers with valuable structural information, facilitating its use in mechanistic studies and reaction optimization.
Looking toward future applications, 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride (CAS No. 1806836-22-5) shows potential in emerging fields such as organic photovoltaics and flexible electronics. Its ability to modify electron transport properties makes it interesting for optoelectronic devices, while its structural features may contribute to developments in smart materials and responsive coatings. These applications align with global trends toward renewable energy technologies and advanced material systems.
In conclusion, 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride represents a sophisticated chemical tool with diverse applications across multiple high-tech industries. Its unique combination of fluorine substitution and reactive functionality positions it as a valuable asset in both current industrial processes and cutting-edge research. As scientific understanding of fluorine chemistry continues to expand, this compound is likely to play an increasingly important role in addressing complex challenges in materials science, medicinal chemistry, and sustainable technology development.
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